2-Chloro-3-(chloromethyl)-6-methylpyridine chemical properties
2-Chloro-3-(chloromethyl)-6-methylpyridine chemical properties
An In-Depth Technical Guide to 2-Chloro-3-(chloromethyl)-6-methylpyridine: Properties, Reactivity, and Synthetic Utility
Abstract
2-Chloro-3-(chloromethyl)-6-methylpyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by a pyridine core bearing two distinct chlorine substituents: one directly attached to the aromatic ring at the 2-position and another on a methyl group at the 3-position. This unique arrangement of reactive sites makes it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the dichotomy of its reactivity, detailing the mechanisms of nucleophilic substitution at both the ring and side-chain positions, and present detailed protocols for its synthesis and subsequent functionalization.
Introduction
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The strategic introduction of halogen atoms onto this scaffold dramatically enhances its utility as a synthetic intermediate. Halogenated pyridines serve as versatile handles for carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of diverse molecular libraries for drug discovery and agrochemical development.[1] Among these, compounds bearing multiple, differentially reactive halogen substituents are of particular value.
2-Chloro-3-(chloromethyl)-6-methylpyridine (CAS No. 477207-32-2) embodies this principle of synthetic versatility. The chloro group at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[2] Concurrently, the chloromethyl group at the C3 position behaves as a reactive benzylic-like halide, readily undergoing classical nucleophilic substitution (SN2). This differential reactivity allows for selective, stepwise functionalization, making it a powerful precursor for sophisticated target molecules. This guide aims to serve as a comprehensive technical resource, bridging fundamental chemical principles with practical applications for professionals in the field.
Physicochemical and Spectroscopic Properties
The physical and spectral properties of 2-Chloro-3-(chloromethyl)-6-methylpyridine are foundational to its handling, characterization, and use in synthesis.
Table 1: Physicochemical Properties of 2-Chloro-3-(chloromethyl)-6-methylpyridine
| Property | Value | Source |
| CAS Number | 477207-32-2 | [3] |
| Molecular Formula | C₇H₇Cl₂N | [3] |
| Molecular Weight | 176.04 g/mol | [3] |
| Appearance | Expected to be a solid or oil | - |
| SMILES | CC1=CC=C(CCl)C(Cl)=N1 | [3] |
| InChI Key | QWIIJVGEBIQHSW-UHFFFAOYSA-N | [4] |
Spectroscopic Profile
-
¹H NMR: The spectrum would exhibit three distinct aromatic proton signals in the 7.0-8.5 ppm range. A singlet corresponding to the benzylic protons of the -CH₂Cl group would appear around 4.5-5.0 ppm. A singlet for the methyl group protons (-CH₃) would be observed further upfield, typically around 2.5 ppm.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons attached to chlorine (C2 and the chloromethyl carbon) would be readily identifiable. The aromatic carbons would appear in the 120-160 ppm range.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would be observed at m/z 175, with accompanying M+2 and M+4 peaks corresponding to the ³⁷Cl isotopes.
Synthesis and Manufacturing Considerations
The synthesis of 2-Chloro-3-(chloromethyl)-6-methylpyridine can be logically approached from commercially available lutidine precursors. The key challenge lies in the selective chlorination of both the aromatic ring and the side-chain methyl group. A plausible and efficient route involves a two-step process starting from 2,6-lutidine (2,6-dimethylpyridine).
Proposed Synthetic Workflow
Experimental Protocol: Synthesis of 2-Chloro-3-(chloromethyl)-6-methylpyridine
Causality Statement: This protocol is designed for selectivity. The first step, ring chlorination, is an electrophilic substitution on the N-oxide or a related activated species. The second step is a free-radical substitution that selectively targets the benzylic methyl group, which is more reactive than the other methyl group due to stabilization of the radical intermediate by the aromatic ring. Using a light-driven or initiator-driven radical reaction minimizes ionic side reactions.
Step 1: Synthesis of 2-Chloro-3,6-dimethylpyridine (Intermediate)
-
Activation: To a solution of 3,6-dimethylpyridine (1.0 eq) in a suitable solvent like dichloromethane, add an oxidizing agent (e.g., m-CPBA) to form the N-oxide.
-
Chlorination: Treat the resulting N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) at elevated temperatures. This step introduces the chlorine atom at the 2-position.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction mixture carefully with ice water and neutralize with a base (e.g., NaHCO₃).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of 2-Chloro-3-(chloromethyl)-6-methylpyridine (Final Product)
-
Reaction Setup: In a flask equipped with a reflux condenser and a light source (or for adding a radical initiator), dissolve the 2-chloro-3,6-dimethylpyridine intermediate (1.0 eq) in an inert solvent like carbon tetrachloride or chloroform.
-
Radical Chlorination: Add a radical chlorinating agent such as Trichloroisocyanuric acid (TCCA) (approx. 0.35 eq to provide one chlorine atom) or N-Chlorosuccinimide (NCS).[7] Add a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
-
Initiation: Heat the mixture to reflux and/or irradiate with a UV lamp to initiate the reaction. The reaction progress should be monitored to avoid over-chlorination.
-
Workup & Purification: Once the starting material is consumed, cool the reaction mixture. Filter to remove any solid byproducts. Wash the filtrate with aqueous sodium bicarbonate and brine. Dry the organic layer and remove the solvent. The final product can be purified by column chromatography or recrystallization.
Chemical Reactivity and Mechanistic Insights
The synthetic power of this molecule stems from its two distinct electrophilic centers, which can be targeted by nucleophiles under different conditions.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is susceptible to attack by nucleophiles via the SNAr mechanism. The electron-withdrawing nitrogen atom of the pyridine ring stabilizes the negative charge in the intermediate, facilitating the reaction.[2]
Mechanism: The reaction proceeds in two steps:
-
Addition: The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
// Reactants sub [label=<
2-Chloro-3-(chloromethyl)-6-methylpyridine
]; nu [label="Nu⁻"];
// Intermediate meisenheimer [label=<
Resonance-Stabilized Intermediate
];
// Products prod [label=<
Substituted Product
]; cl [label="Cl⁻"];
// Arrows sub -> meisenheimer [label="+ Nu⁻\n(Rate-determining)"]; meisenheimer -> prod [label="- Cl⁻\n(Fast)"]; {rank=same; sub; nu} {rank=same; prod; cl} } enddot Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Field Insight: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[2] Stronger bases may be required for less reactive nucleophiles like alcohols or amines to deprotonate them first.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group is highly reactive towards nucleophiles, behaving like a benzylic halide. This reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration (though not relevant for a -CH₂Cl group).[8]
Field Insight: This reaction is generally much faster and occurs under milder conditions (e.g., lower temperatures, weaker bases) than the SNAr reaction at C2. This kinetic difference is the key to achieving selective functionalization. By controlling the reaction temperature and nucleophile strength, one can favor substitution at the chloromethyl group while leaving the C2-chloro group intact for a subsequent transformation.
Protocol: Selective Substitution at the Chloromethyl Group
-
Setup: Dissolve 2-Chloro-3-(chloromethyl)-6-methylpyridine (1.0 eq) in a polar solvent like acetone or acetonitrile at room temperature.
-
Nucleophile Addition: Add a soft nucleophile such as sodium iodide or potassium cyanide (1.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC. The reaction is often complete within a few hours.
-
Workup: Remove the solvent under reduced pressure, partition the residue between water and an organic solvent, and isolate the product from the organic phase.
Applications in Drug Discovery and Agrochemicals
The dual reactivity of 2-Chloro-3-(chloromethyl)-6-methylpyridine makes it a valuable precursor for a wide range of target structures. It serves as a molecular linchpin, allowing for the convergent synthesis of complex molecules.
-
Pharmaceuticals: Analogs like 2-chloro-3-methylpyridine are key intermediates in the synthesis of antihistamines such as Loratadine and Rupatadine.[9] The chloromethyl group provides a direct handle to introduce linkers or pharmacophoric elements common in modern drug design.
-
Agrochemicals: The related compound 2-chloro-5-chloromethylpyridine is a cornerstone intermediate for the multi-billion dollar neonicotinoid insecticide class, including Imidacloprid and Acetamiprid.[10][11] The C2-chloro position is where the imidazolidine or related heterocycle is attached.
Diagram of Synthetic Utility
// Products from Chloromethyl reaction N3 [label="Azidomethyl Derivatives\n(via NaN₃)", fillcolor="#FBBC05", fontcolor="#202124"]; CN [label="Cyanomethyl Derivatives\n(via KCN)", fillcolor="#FBBC05", fontcolor="#202124"]; OR [label="Ether Derivatives\n(via R-O⁻)", fillcolor="#FBBC05", fontcolor="#202124"];
// Products from C2-Cl reaction NHR [label="2-Amino Pyridines\n(via R-NH₂)", fillcolor="#34A853"]; SR [label="2-Thioether Pyridines\n(via R-S⁻)", fillcolor="#34A853"];
// Arrows Core -> N3 [label="SN2 at -CH₂Cl"]; Core -> CN [label="SN2 at -CH₂Cl"]; Core -> OR [label="SN2 at -CH₂Cl"]; Core -> NHR [label="SNAr at C2"]; Core -> SR [label="SNAr at C2"]; } enddot Caption: Synthetic diversification from a single intermediate.
Safety and Handling
As with many halogenated organic intermediates, 2-Chloro-3-(chloromethyl)-6-methylpyridine should be handled with care. Based on data for structurally similar compounds, it is expected to be a hazardous substance.[12][13]
-
Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin.[12][14] It is expected to be a skin and serious eye irritant.
-
Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-3-(chloromethyl)-6-methylpyridine is more than just a chemical; it is a solution for synthetic chemists facing complex molecular challenges. Its value lies in the predictable and controllable reactivity of its two distinct chloro-functionalized sites. By understanding the mechanistic principles that govern its reactions—SNAr at the pyridine ring and SN2 at the side chain—researchers can strategically and selectively build molecular complexity. This guide has provided a technical framework for its properties, synthesis, and reactivity, empowering scientists in drug discovery and agrochemical development to leverage this versatile building block to its full potential.
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